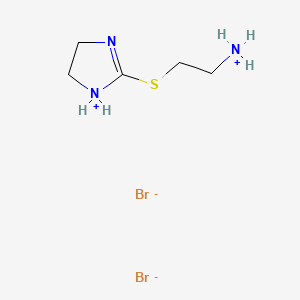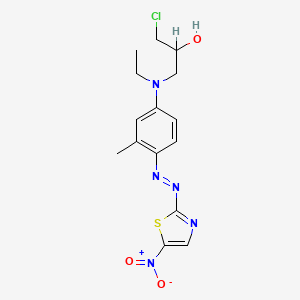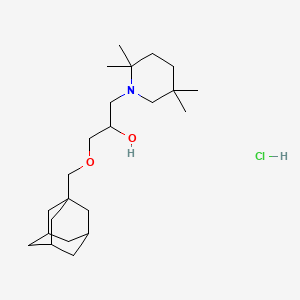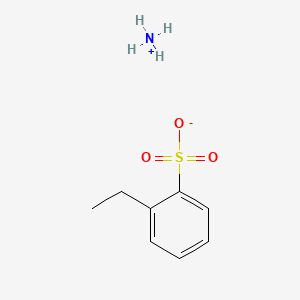
(4-Cyclohexylphenyl) 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylphenyl) 2-chloroacetate is an organic compound with the molecular formula C14H17ClO2 It is a derivative of chloroacetic acid and is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further esterified with chloroacetic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.
Alcohol: from reduction.
科学的研究の応用
(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
- Phenyl 2-chloroacetate
- Cyclohexyl 2-chloroacetate
- 4-Cyclohexylphenol
Comparison: (4-Cyclohexylphenyl) 2-chloroacetate is unique due to the presence of both a cyclohexyl group and a phenyl ring, which can influence its reactivity and interactions compared to simpler analogs like phenyl 2-chloroacetate or cyclohexyl 2-chloroacetate. The combination of these structural features can enhance its utility in specific synthetic and research applications.
特性
CAS番号 |
6299-68-9 |
|---|---|
分子式 |
C14H17ClO2 |
分子量 |
252.73 g/mol |
IUPAC名 |
(4-cyclohexylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChIキー |
PUTRXHLLQUSSBS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


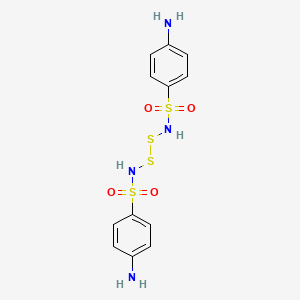
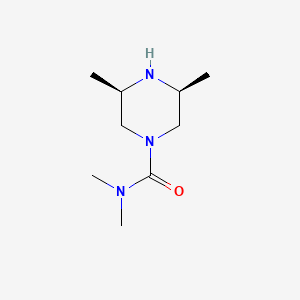
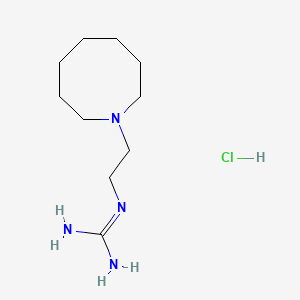
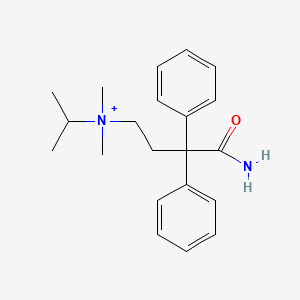
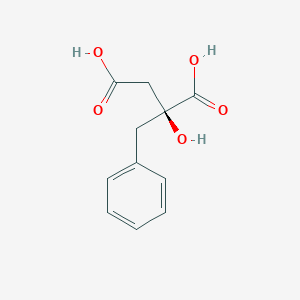

![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)

